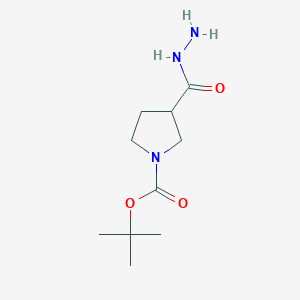

Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is an organic compound with the molecular formula C10H19N3O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a hydrazinecarbonyl moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its potential as a building block for more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,4-diaminobutane.

Introduction of the Hydrazinecarbonyl Group: This step involves the reaction of the pyrrolidine derivative with hydrazine or hydrazine derivatives under controlled conditions to introduce the hydrazinecarbonyl group.

Esterification: The final step is the esterification of the carboxyl group with tert-butyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid like boron trifluoride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarbonyl group, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.

Substitution: The hydrazinecarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrazine moiety.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Formation of oxides or nitroso derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Building Block: Used as a precursor in the synthesis of more complex organic molecules.

Catalysis: Employed in catalytic reactions due to its unique functional groups.

Biology

Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its hydrazinecarbonyl group.

Medicine

Drug Development: Investigated as a scaffold for developing new pharmaceuticals, particularly those targeting neurological disorders.

Industry

Material Science: Utilized in the synthesis of polymers and advanced materials.

Mecanismo De Acción

The mechanism of action of tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The tert-butyl ester group provides steric hindrance, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate: Similar structure but with a six-membered piperidine ring.

Tert-butyl 3-(hydrazinecarbonyl)pyridine-1-carboxylate: Contains a pyridine ring instead of pyrrolidine.

Uniqueness

Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is unique due to its combination of a five-membered pyrrolidine ring and a hydrazinecarbonyl group, which imparts distinct reactivity and potential biological activity compared to its six-membered or aromatic counterparts.

Actividad Biológica

Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (CAS: 411238-88-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H19N3O3

- Molar Mass : 229.28 g/mol

- Density : 1.180 g/cm³ (predicted)

- Boiling Point : 395.8 °C (predicted)

- Flash Point : 193.1 °C

- pKa : 13.04 (predicted)

- Storage Conditions : Room temperature

- Hazard Class : Irritant, harmful if swallowed .

Biological Activity Overview

This compound exhibits various biological activities, primarily attributed to its hydrazine and pyrrolidine moieties, which are known to interact with multiple biological targets.

Anticancer Activity

Recent studies have highlighted the potential of hydrazine derivatives, including this compound, in cancer treatment. The compound's structure suggests it may inhibit key signaling pathways involved in tumor growth and proliferation.

A notable study demonstrated that hydrazone derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer cells. These compounds were shown to induce apoptosis and inhibit cell proliferation, suggesting a promising avenue for further research into their mechanisms of action .

Antimicrobial Properties

Hydrazine derivatives have been reported to possess antimicrobial activities. Compounds structurally similar to this compound have shown effectiveness against bacterial and fungal pathogens. For instance, studies indicate that certain hydrazone derivatives can inhibit the growth of pathogenic fungi and bacteria, making them candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its chemical structure. The presence of the hydrazine group is critical for its bioactivity, as it facilitates interactions with biological targets. Variations in the alkyl groups attached to the pyrrolidine ring can modulate the compound's lipophilicity and receptor binding affinity.

Table: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Hydrazine Group Presence | Essential for anticancer activity |

| Alkyl Chain Length | Affects lipophilicity and absorption |

| Substituents on Pyrrolidine | Modulates receptor binding affinity |

Case Studies

-

Anticancer Efficacy :

- A study investigated the effect of various hydrazone derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity when combined with conventional chemotherapy agents like doxorubicin, suggesting potential for synergistic effects in treatment protocols .

- Antimicrobial Testing :

Propiedades

IUPAC Name |

tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-7(6-13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMHEXPZANOFSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404986 | |

| Record name | tert-Butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

411238-88-5 | |

| Record name | tert-Butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.